2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid
Description
This compound is a thiazole-based heterocyclic molecule featuring dual orthogonal protecting groups: tert-butoxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc). The thiazole core is substituted at positions 2 and 5 with Boc-protected ethylamine and Fmoc-protected amine groups, respectively, and a carboxylic acid at position 2. This structure is designed for applications in peptide synthesis and drug discovery, where Boc/Fmoc groups enable sequential deprotection strategies . The carboxylic acid moiety enhances solubility and facilitates conjugation with biomolecules or metal-binding in enzyme inhibition .
Properties
Molecular Formula |
C26H27N3O6S |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C26H27N3O6S/c1-26(2,3)35-24(32)27-13-12-20-28-21(23(30)31)22(36-20)29-25(33)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,27,32)(H,29,33)(H,30,31) |
InChI Key |
XSCJWYHZDHSCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Strategy for Synthesis
The synthesis primarily hinges on constructing the thiazole ring fused with amino acid derivatives bearing protecting groups, notably tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). The key steps include:
- Formation of amino acid derivatives with Boc protection.
- Construction of the thiazole ring via cyclization of appropriate thioamide precursors.
- Coupling of amino acids with thiazole intermediates to form the desired conjugate.
- Functionalization with fluorenylmethoxycarbonyl groups for further derivatization.
This approach aligns with the methodologies described in the synthesis of amino acid-derived thiazoles, where cyclization and coupling reactions are optimized for yield and selectivity.
Preparation of the Amino Acid Derivative with Boc Protection
- Starting from commercially available amino acids, the Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).
- The reaction typically proceeds in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc2O | DCM | 0°C to RT | 2-4 hours | High (≥90%) |
- The Boc group protects the amino functionality, preventing undesired side reactions during subsequent steps.
- Purification is achieved via column chromatography or recrystallization.
Synthesis of Thiazole Ring
The thiazole core is synthesized through a cyclization of thioamides with α-haloketones or related precursors, following procedures similar to those outlined in the synthesis of amino acid-derived thiazoles.
- Thioamide derivatives, such as amino acid thioesters or thioamides.
- α-Haloketones or α-haloketone equivalents.
- Catalysts or bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
- Thioamide is reacted with the haloketone in a polar aprotic solvent like DMF or DMSO.
- The mixture is stirred at elevated temperatures (80-120°C) for several hours to promote cyclization.
- Cyclization results in the formation of the thiazole ring fused with the amino acid side chain.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioamide + haloketone | DMF | 100°C | 4-8 hours | Moderate to good (~60-80%) |
- The cyclization step is sensitive to moisture; anhydrous conditions are essential.
- Post-reaction purification involves extraction and chromatography.
Coupling of the Thiazole Core with Amino Acid Derivatives
The conjugation of the thiazole ring with amino acid derivatives bearing Boc and fluorenyl groups employs peptide coupling reagents such as HATU, HBTU, or EDCI in the presence of bases like DIPEA.
- Dissolve the thiazole derivative and amino acid derivative in dry DMF.
- Add coupling reagents (e.g., HATU) and DIPEA.
- Stir at 0°C to room temperature for 1-2 hours.
- Monitor reaction progress via TLC or HPLC.
- Purify the coupled product through chromatography.
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiazole + amino acid | DMF | 0°C to RT | 1-2 hours | Good (~70-85%) |
- Excess coupling reagent ensures complete reaction.
- Protecting groups are retained during coupling and removed in subsequent steps.
Introduction of the Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) in the presence of bases like NaHCO3 or DIPEA.
- Dissolve the amino acid-thiazole conjugate in DCM or DMSO.
- Add FMOC-Cl and base.
- Stir at room temperature for several hours.
- Extract and purify the Fmoc-protected product.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| FMOC-Cl | DCM | RT | 3-6 hours | High (~85%) |
Final Deprotections and Purification
- Boc groups are removed using trifluoroacetic acid (TFA) in DCM.
- Fluorenyl groups are cleaved under specific conditions if necessary.
- Final compounds are purified via preparative HPLC or recrystallization.
Summary of Reaction Pathway
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Boc protection | Boc2O, DIPEA | DCM, 0°C to RT | Protect amino group |
| 2 | Thiazole ring formation | Thioamide + haloketone | DMF, 100°C | Cyclize to form thiazole |
| 3 | Coupling with amino acid | HATU, DIPEA | DMF, RT | Conjugate thiazole to amino acid |
| 4 | Fmoc protection | FMOC-Cl, NaHCO3 | DCM, RT | Add Fmoc group |
| 5 | Deprotection | TFA | DCM, RT | Remove protecting groups |
Research Findings and Optimization
Recent studies highlight the importance of:
- Reaction temperature control to minimize racemization.
- Choice of coupling reagents like HATU for high efficiency.
- Use of anhydrous conditions to prevent side reactions.
- Sequential deprotection steps to preserve sensitive groups.
Optimization of these parameters enhances yield, purity, and scalability of the synthesis.
Data Tables and Comparative Analysis
| Synthesis Step | Reagents | Typical Yield | Key Notes |
|---|---|---|---|
| Boc protection | Boc2O, DIPEA | ≥90% | Mild conditions, high selectivity |
| Thiazole cyclization | Thioamide + haloketone | 60-80% | Elevated temperature, moisture-sensitive |
| Coupling | HATU + base | 70-85% | Efficient amidation, minimal racemization |
| Fmoc protection | FMOC-Cl | 85-90% | High selectivity, mild conditions |
| Deprotection | TFA | Quantitative | Complete removal of Boc |
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups using reagents such as piperidine (for Fmoc) and trifluoroacetic acid (for Boc).
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling Reagents: DCC, EDC, and other carbodiimides for peptide bond formation.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while substitution reactions yield various substituted thiazole derivatives.
Scientific Research Applications
2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function. The Fmoc and Boc groups can be used to protect amine functionalities during peptide synthesis, allowing for selective reactions and modifications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Carboxylic Acid Derivatives
Key Observations:
Protection Strategies : The target compound’s dual Boc/Fmoc protection is rare among analogues. Most thiazole derivatives use single protecting groups (e.g., Boc in or Fmoc in ) for stepwise synthesis.
Core Heterocycle : Oxazole analogues (e.g., ) exhibit reduced bioactivity compared to thiazoles due to weaker hydrogen-bonding capacity .
Carboxylic Acid vs. Ester/Carboxamide : The free carboxylic acid in the target compound enhances metal coordination (e.g., MMP inhibition ), while esters () or carboxamides () prioritize stability or target-specific interactions.
Antimicrobial Activity:
Enzyme Inhibition:
- MMP-2 Inhibition : Thiazole/imdazole carboxylic acids (e.g., MMPI-1154) outperform hydroxamic acids in cardioprotection due to stronger Zn²⁺ chelation . The target compound’s carboxylic acid may mimic this mechanism.
- Pantothenate Synthetase: Thiazole derivatives with H-bond donors (e.g., imidazo[2,1-b]thiazoles in ) bind to Ser196 and Asp161 residues, a feature likely conserved in the target compound .
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility (pH-dependent) compared to ester derivatives (e.g., ).
- Stability : Boc/Fmoc groups enhance stability during solid-phase synthesis, unlike unprotected thiazole carboxylic acids prone to decarboxylation .
- Molecular Weight : At ~500–600 g/mol, the target compound is heavier than simpler analogues (e.g., : ~300–400 g/mol), impacting bioavailability .
Biological Activity
The compound 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid is a complex organic molecule with potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a thiazole ring, amino acid derivatives, and protective groups such as tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). These modifications are crucial for enhancing stability and bioactivity.
Synthesis Overview
The synthesis typically involves:
- Reductive amination : Utilizing N2-tert-butoxycarbonyl-L-2,5-diaminopropionic acid and N-Fmoc-2-aminoacetaldehyde in the presence of sodium cyanoborohydride.
- Purification : The product is purified using chromatography techniques to achieve high yields of the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant inhibitory activity against specific proteins associated with fibrosis and cancer. For instance:
- Inhibition of COL1A1 : Compounds similar in structure have demonstrated inhibitory rates ranging from 31.18% to 49.34%, significantly outperforming standard treatments like EGCG .
Case Studies
- Anti-Fibrotic Activity :
- Anticancer Properties :
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 Value (μM) | Inhibitory Rate (%) |
|---|---|---|---|
| Compound A | Anti-fibrotic | Not specified | 66.72 - 97.44 |
| Compound B | Anticancer | 4.363 | Not specified |
| Compound C | General Inhibition | Not specified | 31.18 - 49.34 |
Q & A
Q. Basic
- PPE Requirements : Wear nitrile gloves, lab coats, safety goggles, and face shields to prevent skin/eye contact. Use fume hoods for volatile reactions .
- First Aid Measures :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
- Eye Exposure : Flush with water for ≥15 minutes; consult an ophthalmologist .
- Hazard Classification : Classified as Acute Toxicity (Oral, Dermal, Inhalation Category 4), Skin Irritant (Category 2), and Respiratory Irritant (Category 3) under OSHA and EU CLP regulations .
How is this compound synthesized, and what are the critical reaction steps?
Q. Basic
- Key Steps :
- Amino Protection : Introduce Fmoc (fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups to protect reactive amines during coupling reactions .
- Thiazole Ring Formation : Use HATU/DIPEA-mediated cyclization to assemble the 1,3-thiazole core .
- Carboxylic Acid Activation : Employ EDCl or DCC for carboxylate activation in peptide bond formation .
- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the product (LC-MS validation: e.g., m/z 611 [M+H]⁺) .
What challenges arise in characterizing this compound, and how can they be mitigated?
Q. Advanced
- Stability Issues : Degradation under acidic/alkaline conditions; monitor via HPLC at λ = 254 nm .
- Solubility Limitations : Poor aqueous solubility requires DMSO or DMF as co-solvents for biological assays .
- Spectroscopic Complexity : Overlapping signals in ¹H-NMR due to Fmoc/Boc groups; use 2D NMR (HSQC, HMBC) for unambiguous assignment .
How do structural modifications of the compound influence its biological activity?
Q. Advanced
-
Substitution Effects :
Analog Modification Bioactivity 3,5-Difluorophenyl variant Increased lipophilicity Enhanced membrane permeability Azetidine-containing analog Rigid cyclic amine Improved target binding affinity -
Methodology : SAR studies via systematic substitution at the thiazole C-5 position, followed by SPR (Surface Plasmon Resonance) for binding kinetics .
What methodologies resolve contradictions in toxicity data across regulatory frameworks?
Q. Advanced
- Data Reconciliation :
- Meta-Analysis : Cross-reference GHS classifications with peer-reviewed toxicokinetic data .
How can AI and computational tools optimize synthesis pathways for this compound?
Q. Advanced
- AI Applications :
- Reaction Prediction : Machine learning (e.g., IBM RXN) to prioritize high-yield routes for Fmoc/Boc deprotection .
- Process Simulation : COMSOL Multiphysics for optimizing microwave-assisted synthesis parameters (e.g., 80°C, 30 min, 80% yield) .
- Automation : Robotic platforms (e.g., Chemspeed) for parallel screening of coupling reagents .
What are the primary applications of this compound in medicinal chemistry?
Q. Basic
- Peptide Synthesis : Serves as a bifunctional building block for solid-phase peptide synthesis (SPPS) due to orthogonal Fmoc/Boc protection .
- Drug Design : Core scaffold for protease inhibitors (e.g., HCV NS3/4A) via thiazole-mediated hydrogen bonding .
What are best practices for analyzing the compound’s stability under varying conditions?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
